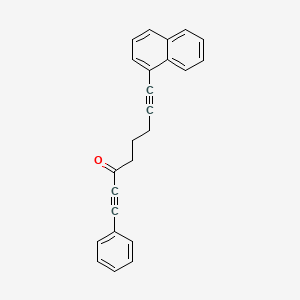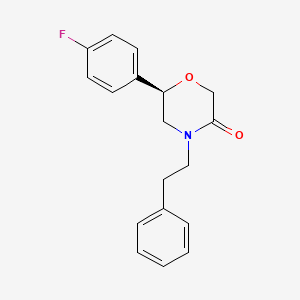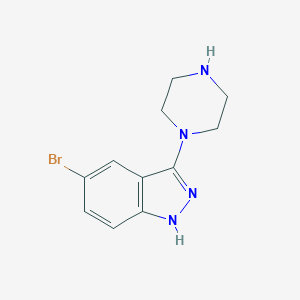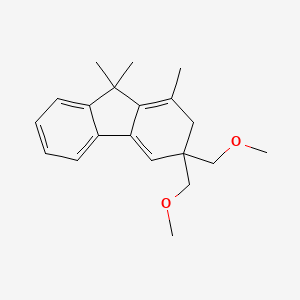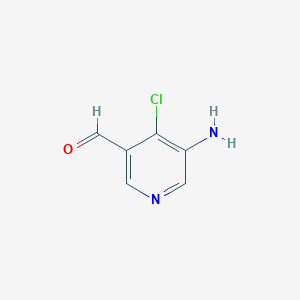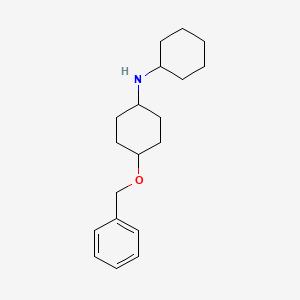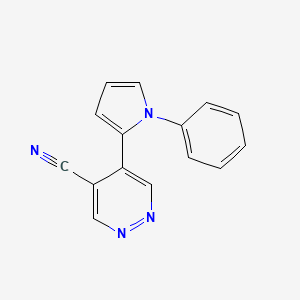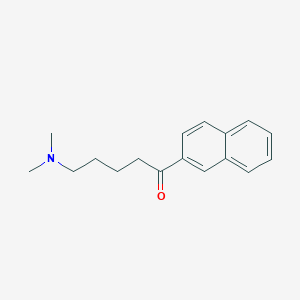
5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that are chemically similar to amphetamines. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one typically involves the reaction of naphthalene-2-carboxaldehyde with a suitable amine, followed by a series of chemical transformations. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve steps such as condensation, reduction, and purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to ensure high yield and purity of the final product. Safety measures are also implemented to handle the potentially hazardous chemicals involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield naphthalene-2-carboxylic acid, while reduction may produce naphthalen-2-ylmethanol.
Applications De Recherche Scientifique
5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one has been studied for various scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Explored for potential therapeutic applications, although its psychoactive properties limit its use.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one involves its interaction with the central nervous system. The compound is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The molecular targets include neurotransmitter transporters and receptors, which mediate the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methcathinone: Another synthetic cathinone with similar stimulant properties.
Mephedrone: Known for its psychoactive effects and used recreationally.
MDPV (Methylenedioxypyrovalerone): A potent stimulant with a high potential for abuse.
Uniqueness
5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its naphthalene ring differentiates it from other cathinones, potentially leading to different interactions with biological targets and varying effects on the central nervous system.
Propriétés
Numéro CAS |
918648-44-9 |
|---|---|
Formule moléculaire |
C17H21NO |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
5-(dimethylamino)-1-naphthalen-2-ylpentan-1-one |
InChI |
InChI=1S/C17H21NO/c1-18(2)12-6-5-9-17(19)16-11-10-14-7-3-4-8-15(14)13-16/h3-4,7-8,10-11,13H,5-6,9,12H2,1-2H3 |
Clé InChI |
JWHWHCFZKVKVTL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCC(=O)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


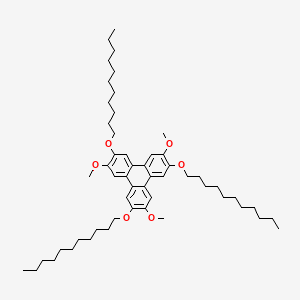
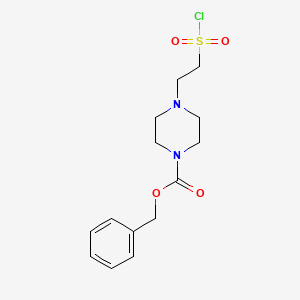
![(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627134.png)
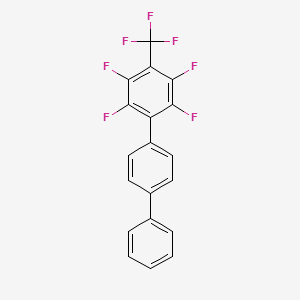
![N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B12627142.png)
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea](/img/structure/B12627153.png)
